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Executive Summary
The interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia

(MLL) family proteins is a critical nexus in epigenetic regulation. This binding is essential for the

assembly and catalytic activity of the MLL histone methyltransferase (HMT) complexes, which

are responsible for the methylation of histone H3 at lysine 4 (H3K4). Dysregulation of this

process, particularly through chromosomal translocations of the MLL1 gene, is a hallmark of

aggressive acute leukemias. Consequently, the WDR5-MLL protein-protein interface has

emerged as a high-value therapeutic target for novel cancer therapies. This guide provides a

comprehensive overview of the molecular basis of this interaction, its functional consequences,

key experimental methodologies for its study, and the current landscape of therapeutic

inhibitors.

The WDR5-MLL Core Complex: Structure and
Function
The catalytic activity of MLL family proteins (MLL1-4, SET1A/B) is intrinsically weak and

requires the formation of a core multi-protein complex to achieve robust H3K4 methylation.[1]

This core complex, often referred to as the MLL complex, consists of MLL, WDR5,

Retinoblastoma-binding protein 5 (RbBP5), Absent, small, homeotic-2-like (Ash2L), and

Dumpy-30 (DPY30).[2][3][4]
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WDR5 acts as a central scaffolding protein, indispensable for the complex's integrity and

enzymatic function.[4][5] It directly binds to a conserved sequence on MLL known as the

WDR5-Interacting (WIN) motif.[2][3] This interaction is crucial for tethering the MLL catalytic

SET domain to the core complex, thereby enabling the methylation of the histone H3 substrate.

[4][6] Disruption of the WDR5-MLL interaction leads to the disassembly of the complex and a

dramatic reduction in H3K4 methyltransferase activity.[7]
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Caption: Assembly of the MLL Histone Methyltransferase Core Complex.

Molecular Basis of the WDR5-MLL Interaction
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Structural studies have revealed that WDR5 is a seven-bladed beta-propeller protein.[2] The

interaction with MLL is mediated by a short, arginine-containing WIN motif located near the

MLL SET domain.[2][6] The crystal structure of WDR5 in complex with an MLL1-derived

peptide shows that the WIN motif binds to a central, acidic pocket on the top face of WDR5.[6]

[8]

A key interaction is the insertion of a conserved arginine residue from the WIN motif (Arg-3765

in MLL1) deep into this central pocket.[6][9] This same pocket is also responsible for binding

the N-terminal tail of histone H3, specifically recognizing arginine 2 (H3R2).[8][9][10] This dual-

binding capability suggests a complex regulatory mechanism where WDR5 orchestrates the

interaction between the enzyme (MLL) and the substrate (histone H3).[11] While both MLL and

histone H3 peptides bind to the same site, thermodynamic studies show that the MLL1 WIN

peptide is recognized with a higher affinity.[6][12]

Role in Leukemogenesis and Therapeutic Targeting
In over 70% of infant acute leukemias, the MLL1 gene undergoes chromosomal translocation,

fusing its N-terminus to one of over 70 different partner genes.[2] The resulting MLL fusion

proteins drive a potent oncogenic program, critically dependent on the recruitment of the wild-

type MLL complex components, including WDR5, to upregulate target genes such as HOXA9

and MEIS1.[7][13]

This dependency makes the WDR5-MLL interaction a compelling therapeutic target. The

strategy involves developing small molecules or peptidomimetics that competitively bind to the

WIN-binding pocket on WDR5, thereby displacing MLL1 and disrupting the functional HMT

complex.[7][10] This approach has been validated by numerous studies showing that potent

and selective inhibitors can suppress H3K4 methylation, downregulate MLL target gene

expression, and induce apoptosis specifically in leukemia cells harboring MLL rearrangements.

[7][14][15]
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Caption: Mechanism of Therapeutic Inhibition of the WDR5-MLL Interaction.

Quantitative Data Summary
The development of WDR5-MLL inhibitors has been facilitated by quantitative biochemical and

biophysical assays. The following tables summarize the binding affinities and inhibitory

concentrations for key peptides and representative small molecules.

Table 1: Binding Affinities of Peptides to WDR5
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Peptide Sequence
Affinity
Constant

Method Reference

MLL1 WIN
Peptide

GSARAEVHLR
KS

Kd = 120 nM ITC [10][12]

| Ac-ARA-NH2 | Ac-ARA-NH2 | Ki = 120 nM | FP |[7] |

Table 2: Potency of Small Molecule Inhibitors of the WDR5-MLL Interaction

Inhibitor
Binding/Inhibition
Constant

Assay Type Reference

OICR-9429 Kd = 93 ± 28 nM DSF [14][16]

Kdisp = 64 ± 4 nM FP [14]

MM-102 Ki < 1 nM FP [7][17]

IC50 = 2.4 nM FP [16]

WDR5-0103 Kd = 450 nM ITC [10][16]

C6 Kd = 0.1 nM NMR [18]

Compound 262 IC50 = 3.4 nM (PPI) FP [19]

IC50 = 31 nM

(Enzymatic)
HMT Assay [19]

| DC_M5_2 | IC50 = 9.63 ± 1.46 µM | FP |[20] |

Key Experimental Protocols
The study of the WDR5-MLL interaction and the screening for its inhibitors rely on a suite of

robust biochemical and cellular assays.

Fluorescence Polarization (FP) Assay for Inhibitor
Screening
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Principle: This competitive binding assay measures the displacement of a fluorescently-labeled

MLL WIN peptide from WDR5 by a test compound. When the labeled peptide is bound to the

much larger WDR5 protein, its rotation is slow, resulting in a high polarization value. When

displaced by an inhibitor, the free peptide tumbles rapidly in solution, leading to a low

polarization value.

Methodology:

Reagents: Purified recombinant WDR5 protein; N-terminally fluorescein-labeled MLL WIN

peptide (e.g., FITC-GSARAEVHLRKS); assay buffer (e.g., 100 mM potassium phosphate pH

8.0, 150 mM NaCl, 0.01% Triton X-100); test compounds dissolved in DMSO.[10]

Procedure: a. In a 384-well microplate, add a constant concentration of WDR5 (e.g., 5 µM)

and labeled peptide (e.g., 40 nM) to each well.[10] b. Add serial dilutions of test compounds

to the wells. Include DMSO-only wells as a negative control (high polarization) and wells

without WDR5 as a positive control (low polarization). c. Incubate the plate at room

temperature for a specified time (e.g., 30-60 minutes) to reach equilibrium. d. Measure

fluorescence polarization using a microplate reader with appropriate excitation (e.g., 485 nm)

and emission (e.g., 528 nm) filters.

Data Analysis: Plot the change in polarization against the logarithm of the inhibitor

concentration. Fit the data to a dose-response curve to calculate IC50 or Kdisp values.[21]

[22]

Co-Immunoprecipitation (Co-IP) for In-Cell Interaction
Principle: Co-IP is used to verify the interaction between WDR5 and MLL within a cellular

lysate. An antibody targeting one protein (e.g., MLL) is used to pull it down from the lysate; if

the second protein (WDR5) is part of the same complex, it will be pulled down as well and can

be detected by Western blotting.

Methodology:

Cell Lysis: Harvest cells (e.g., HEK293T cells transfected with tagged MLL constructs or

leukemia cells) and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with

protease and phosphatase inhibitors).
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Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

Immunoprecipitation: a. Incubate the pre-cleared lysate with an antibody specific to the "bait"

protein (e.g., anti-FLAG for FLAG-tagged MLL1) overnight at 4°C.[3] b. Add fresh protein A/G

beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the immune

complexes.

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to

remove non-specifically bound proteins.

Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE

loading buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and

perform Western blotting using an antibody against the "prey" protein (e.g., anti-WDR5).[3]

[23]

In Vitro Histone Methyltransferase (HMT) Assay
Principle: This functional assay measures the enzymatic activity of the reconstituted MLL core

complex. Activity is typically quantified by measuring the transfer of a tritiated methyl group

from the donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), to a histone H3 peptide

substrate.

Methodology:

Reagents: Reconstituted MLL core complex (MLL, WDR5, RbBP5, Ash2L); biotinylated H3

(1-25) peptide substrate; [³H]-SAM; reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 5 mM DTT,

0.01% Triton X-100); test compounds.[24]

Procedure: a. Assemble the reaction mixture containing the MLL complex, H3 peptide, and

reaction buffer in a microplate. b. Add serial dilutions of the test inhibitor or DMSO control. c.

Initiate the reaction by adding [³H]-SAM. d. Incubate at a controlled temperature (e.g., 30°C)

for a set time (e.g., 60 minutes).

Detection: a. Stop the reaction (e.g., by adding trichloroacetic acid). b. Transfer the reaction

mixture to a streptavidin-coated filter plate, which will capture the biotinylated H3 peptide. c.

Wash the plate to remove unincorporated [³H]-SAM. d. Add scintillation fluid and measure

the incorporated radioactivity using a scintillation counter.
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Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and

determine the IC50 value for the inhibitor.

Experimental Workflow: WDR5-MLL Inhibitor Discovery
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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